molecular formula C16H18N2O2S B355871 N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide CAS No. 923706-56-3

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide

Katalognummer: B355871
CAS-Nummer: 923706-56-3
Molekulargewicht: 302.4g/mol
InChI-Schlüssel: STCUYQFZRVLTPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Eigenschaften

CAS-Nummer

923706-56-3

Molekularformel

C16H18N2O2S

Molekulargewicht

302.4g/mol

IUPAC-Name

N-[3-(diethylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-3-18(4-2)16(20)12-7-5-8-13(11-12)17-15(19)14-9-6-10-21-14/h5-11H,3-4H2,1-2H3,(H,17,19)

InChI-Schlüssel

STCUYQFZRVLTPP-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Kanonische SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-(diethylcarbamoyl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for thiophene derivatives often involve multicomponent reactions and ring-forming processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of these compounds .

Analyse Chemischer Reaktionen

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can produce thiol derivatives .

Wissenschaftliche Forschungsanwendungen

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials

    Biology: The compound has shown promise in biological studies due to its potential biological activities. It can be used as a probe to study various biological processes and interactions.

    Medicine: Thiophene derivatives, including this compound, have been investigated for their potential therapeutic properties. They have shown activity against various diseases, including cancer, inflammation, and microbial infections.

    Industry: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). .

Wirkmechanismus

The mechanism of action of N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .

Vergleich Mit ähnlichen Verbindungen

N-{3-[(diethylamino)carbonyl]phenyl}-2-thiophenecarboxamide can be compared with other thiophene derivatives such as:

What sets this compound apart is its unique combination of the diethylcarbamoyl and thiophene-2-carboxamide moieties, which confer specific biological and chemical properties .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.